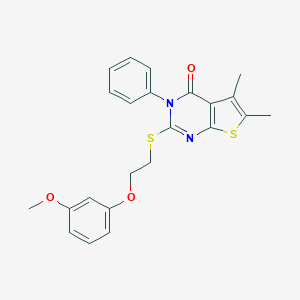
6-bromo-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is a complex organic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a bromine atom, a nitrophenyl group, and a phenyl group attached to a dihydro-benzoxazine ring. Benzoxazines are known for their thermal stability and are widely used in the synthesis of polymers and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine typically involves a multi-step process. One common method involves the condensation of 4-nitrobenzaldehyde with 2-aminophenol in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired benzoxazine compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted benzoxazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-bromo-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of advanced polymers and materials with enhanced thermal stability and mechanical properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine
- 6-bromo-2-(4-methylphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine
- 6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine
Uniqueness
6-bromo-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. The combination of the bromine atom and the nitrophenyl group enhances its potential for various applications in research and industry.
Properties
CAS No. |
385405-46-9 |
|---|---|
Molecular Formula |
C20H15BrN2O3 |
Molecular Weight |
411.2g/mol |
IUPAC Name |
6-bromo-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C20H15BrN2O3/c21-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)26-20(22-18)14-6-9-16(10-7-14)23(24)25/h1-12,19-20,22H |
InChI Key |
XOYDSWCLNNUOCQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5-[({[5-(3,4-dimethylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]isophthalate](/img/structure/B381070.png)
![1-(4-Bromophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B381071.png)
![2-[(3-allyl-5-[1,1'-biphenyl]-4-yl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B381072.png)
![N-(4-tert-butylphenyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B381073.png)
![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-[4-(3-methylbutoxy)phenyl]-1,3-oxazol-5-one](/img/structure/B381076.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B381078.png)
![ethyl 2,4-dimethyl-5-[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]-1H-pyrrole-3-carboxylate](/img/structure/B381081.png)
![5-{[4-(4-Fluorophenyl)-1-phthalazinyl]oxy}-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B381082.png)
![Ethyl 4-(4-methoxyphenyl)-2-[(1-naphthylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B381084.png)

![Dimethyl 5-[2,5-dimethyl-3-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]pyrrol-1-yl]benzene-1,3-dicarboxylate](/img/structure/B381087.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B381089.png)
![7-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B381090.png)
![Ethyl 4-(4-fluorophenyl)-2-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B381093.png)
